molecular formula C10H15N3O B2903955 (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine CAS No. 2277263-70-2

(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine

Katalognummer B2903955
CAS-Nummer: 2277263-70-2
Molekulargewicht: 193.25
InChI-Schlüssel: BCCNOFNERVKYLI-RKDXNWHRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine, also known as JNJ-40411813, is a novel compound that has been synthesized for potential use in scientific research. This compound belongs to the class of cyclopentane-based compounds and has shown promising results in various studies.

Wirkmechanismus

(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine acts as a positive allosteric modulator of the nAChR alpha7 subtype. It enhances the activity of the receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the receptor's sensitivity to acetylcholine, leading to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function in various animal models. It has been found to enhance learning and memory, attention, and sensory processing. Additionally, this compound has been shown to have neuroprotective effects, protecting against the toxic effects of beta-amyloid, a protein that is implicated in the development of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine is its high affinity for the nAChR alpha7 subtype, which makes it a potent modulator of the receptor. Additionally, this compound has been found to have good pharmacokinetic properties, including good brain penetration. However, one limitation of this compound is its potential for off-target effects, as it may bind to other receptors in addition to the nAChR alpha7 subtype.

Zukünftige Richtungen

There are several future directions for the study of (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine. One direction is to further investigate its potential for use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, studies are needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods for its production.

Synthesemethoden

The synthesis of (1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine involves a series of chemical reactions. The starting material for the synthesis is cyclopentanone, which undergoes a Grignard reaction with 6-methylpyrimidin-4-ylmagnesium bromide to form a cyclopentanone intermediate. The intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative. The final step involves the reduction of the oxime with sodium borohydride to form this compound.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-(6-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has shown potential for use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the nicotinic acetylcholine receptor (nAChR) alpha7 subtype, which is involved in various neurological processes such as learning and memory, attention, and sensory processing. This compound has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

Eigenschaften

IUPAC Name

(1R,2R)-2-(6-methylpyrimidin-4-yl)oxycyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-7-5-10(13-6-12-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCNOFNERVKYLI-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OC2CCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=N1)O[C@@H]2CCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.